1-N-benzyl-2-chlorobenzene-1,4-diamine
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Overview
Description
1-N-benzyl-2-chlorobenzene-1,4-diamine is an organic compound with the molecular formula C13H13ClN2. It is a derivative of benzene, featuring a benzyl group and a chlorine atom attached to the benzene ring, along with two amine groups.
Preparation Methods
The synthesis of 1-N-benzyl-2-chlorobenzene-1,4-diamine typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2-chloro-1,4-diaminobenzene with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydrogen atom on the amine group with the benzyl group .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
1-N-benzyl-2-chlorobenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom or amine groups can be substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using bromine as a reagent can lead to the formation of brominated derivatives of the compound .
Scientific Research Applications
1-N-benzyl-2-chlorobenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-N-benzyl-2-chlorobenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-N-benzyl-2-chlorobenzene-1,4-diamine can be compared with other similar compounds, such as:
2-chloro-1,4-diaminobenzene: This compound lacks the benzyl group but shares similar reactivity and applications.
N-benzyl-1,4-diaminobenzene: This compound lacks the chlorine atom but has similar chemical properties and uses.
The uniqueness of this compound lies in its combination of the benzyl group and chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-N-benzyl-2-chlorobenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSGBXYTDKQHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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